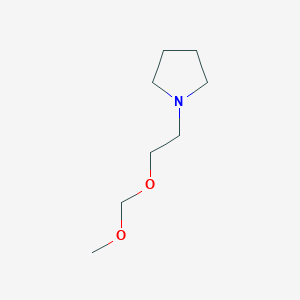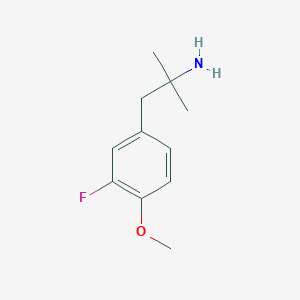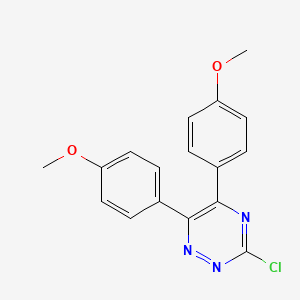![molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)
[3-(bromomethyl)-5-methoxyphenyl]methanol
Übersicht
Beschreibung
[3-(bromomethyl)-5-methoxyphenyl]methanol is an organic compound with a benzene ring substituted with bromomethyl, hydroxymethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: [3-(bromomethyl)-5-methoxyphenyl]methanol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxymethyl-5-methoxy-benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(bromomethyl)-5-methoxyphenyl]methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products:
Substitution: 1-Azidomethyl-3-hydroxymethyl-5-methoxy-benzene.
Oxidation: 1-Bromomethyl-3-formyl-5-methoxy-benzene.
Reduction: 1-Methyl-3-hydroxymethyl-5-methoxy-benzene.
Wissenschaftliche Forschungsanwendungen
[3-(bromomethyl)-5-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(bromomethyl)-5-methoxyphenyl]methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
1-Bromomethyl-3-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-Bromo-3-bromomethyl-5-methoxy-benzene: Similar structure but with an additional bromine atom.
1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but with a nitro group instead of a hydroxymethyl group.
Uniqueness: [3-(bromomethyl)-5-methoxyphenyl]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the same benzene ring, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
[3-(bromomethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
LVTGGKXMJNUTAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CBr)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B8680060.png)



![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)




![6,7-Dihydrothieno[3,2-C]pyridin-5(4h)-Yl(1h-Imidazol-1-Yl)methanone](/img/structure/B8680137.png)


